5-Chloro-1,3-dihydroindole-2-thione
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1,3-dihydroindole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c9-6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELVKQSAGQIWCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)NC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591278 | |
| Record name | 5-Chloro-1,3-dihydro-2H-indole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73424-95-0 | |
| Record name | 5-Chloro-1,3-dihydro-2H-indole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Pathways of 5 Chloro 1,3 Dihydroindole 2 Thione and Analogues
Nucleophilic Addition Reactions of the Thione Group
The thione group in 5-Chloro-1,3-dihydroindole-2-thione and its analogues, such as isatin (B1672199), is a key functional group that participates in various nucleophilic addition reactions. The carbon of the C=S bond is electrophilic and can be attacked by nucleophiles. youtube.com While the thione itself can also exhibit nucleophilicity from the sulfur atom, particularly in its enolized thio-enol form, the electrophilic nature of the adjacent carbonyl or thiocarbonyl carbon in isatin derivatives is a common site for reaction. nih.gov
Isatin derivatives readily undergo nucleophilic addition at the C3-carbonyl group. arkat-usa.org For instance, they can react with in situ generated p-quinone methides in a condensation reaction to form hydroxybenzylisatins. arkat-usa.org Furthermore, organocatalysts can facilitate the addition of isatin to the double carbon-carbon bonds of esters like fumaric and acrylic esters. arkat-usa.org The ketonic carbonyl of isatin is electrophilic, enabling condensation and addition reactions that lead to a variety of 3-substituted isatin derivatives. nih.gov In the context of thiones, the analogous reactivity is expected, where the thione sulfur can be alkylated or the C2 carbon can be attacked by nucleophiles. For example, 4-chloro-8-methylquinoline-2(1H)-thione can be alkylated at the sulfur atom using reagents like dimethyl sulfate (B86663) or ethyl iodide. mdpi.com
The versatility of isatin-derived scaffolds is further demonstrated in their reaction with ketimines, where cinchona alkaloid sulfonamide catalysts can achieve an enantioselective addition of thiols. nih.gov This highlights the potential for creating chiral centers adjacent to the indole (B1671886) core. Similarly, sequential nucleophilic addition and ring-expansion reactions have been developed using α-diazophosphonates with isatins, leading to complex quinolinone structures. researchgate.net
Annulation and Cycloaddition Reactions
Annulation and cycloaddition reactions involving this compound are crucial for constructing fused-ring systems, most notably the thieno[2,3-b]indole core. This scaffold is present in numerous bioactive compounds and functional materials. acs.org
[3+3] Annulations with Donor-Acceptor Cyclopropanes
Donor-acceptor (D-A) cyclopropanes are valuable three-carbon synthons for cycloaddition reactions due to their high ring strain and inherent zwitterionic character upon activation. thieme-connect.deresearchgate.net While formal [3+3] annulations are a known reaction pathway for D-A cyclopropanes, their reaction with indoline-2-thiones has been shown to proceed via a (3+2) cycloaddition followed by a rearrangement. researchgate.netacs.org
Specifically, the reaction of indoline-2-thiones with donor-acceptor cyclopropanes bearing a single keto acceptor can be catalyzed by Sn(OTf)₂. This process leads to the formation of functionalized 3-indolyl-4,5-dihydrothiophenes. The proposed mechanism involves an initial (3+2) cycloaddition of the indoline-2-thione (B1305242) with the cyclopropyl (B3062369) ketone. This is followed by an indole aromatization-promoted sulfur rearrangement, nucleophilic addition, and a final dehydrogenation step to yield the product. acs.org The use of Lewis acids like Sc(OTf)₃ is also common to catalyze the ring-opening of D-A cyclopropanes by various nucleophiles, including sulfur-containing heterocycles. thieme-connect.deresearchgate.net
| Reactants | Catalyst | Product Type | Yield | Ref |
| Indoline-2-thiones, D-A Cyclopropanes (keto acceptor) | Sn(OTf)₂ | 3-Indolyl-4,5-dihydrothiophenes | Moderate to Excellent | acs.org |
| Enolizable azaheterocyclic thiones, D-A Cyclopropanes | Sc(OTf)₃ | Ring-opened S-attack products | - | thieme-connect.de |
| Ferrocenyl thioketones, D-A Cyclopropanes | Sc(OTf)₃ | Tetrahydrothiophene derivatives | Moderate to High | researchgate.net |
Synthesis of Thieno[2,3-b]indole Derivatives
The synthesis of thieno[2,3-b]indoles is a significant area of research due to the biological activities and material applications of this heterocyclic system. rsc.orgrsc.org Indoline-2-thione serves as a key binucleophilic synthon for the creation of these indole-annulated heterocycles. acs.org
A straightforward and efficient one-pot synthesis of the thieno[2,3-b]indole ring system involves the condensation of isocyanides with indolin-2-thiones. researchgate.net This reaction initially forms 3-cyclohexylaminomethylene-indolin-2-thiones. Subsequent reaction of this intermediate with α-halocarbonyl compounds, such as α-bromo ketones or aldehydes, in the presence of a base like triethylamine, leads to the formation of the target thieno[2,3-b]indole derivatives under mild conditions and in short reaction times. researchgate.netresearchgate.net This method is noted for its high yields and good functional group tolerance. researchgate.net The reaction is analogous to the Hantzsch thiazole (B1198619) synthesis, where a thioamide reacts with an α-haloketone. nih.gov
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Ref |
| Indolin-2-thiones | Cyclohexyl isocyanide | α-Halocarbonyl compounds | Thieno[2,3-b]indole derivatives | researchgate.net |
| 1,3-Dihydro-2H-indole-2-thiones | - | α-Bromo-substituted ketones/aldehydes | Thieno[2,3-b]indole derivatives | researchgate.net |
Reactions with Morita–Baylis–Hillman (MBH) and Rauhut–Currier (RC) Adducts of Nitroalkenes
A highly effective strategy for the synthesis of functionalized thieno[2,3-b]indoles is the base-mediated [3+2]-annulation of indoline-2-thione with Morita–Baylis–Hillman (MBH) and Rauhut–Currier (RC) adducts of nitroalkenes. acs.org The Morita–Baylis–Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a nucleophile like DABCO, to produce a highly functionalized allylic alcohol. organic-chemistry.orgbeilstein-journals.org
The synthesis proceeds via a proposed mechanism where the anion of indoline-2-thione, generated by a base, undergoes a Michael addition to the nitroalkene adduct. acs.org This is followed by the elimination of the nitro group and an intramolecular cyclization. acs.org The resulting dihydrothienoindole intermediate then undergoes air oxidation to yield the final aromatic thieno[2,3-b]indole. acs.orgrsc.org This method is valued for its complete regioselectivity, broad substrate scope, and mild reaction conditions. acs.org
| Reactant 1 | Reactant 2 | Reaction Type | Key Steps | Product | Ref |
| Indoline-2-thione | MBH/RC adducts of nitroalkenes | [3+2]-Annulation | Michael addition, Intramolecular cyclization, Air oxidation | Functionalized thieno[2,3-b]indoles | acs.org |
Oxidative Cyclization Pathways
Oxidative cyclization is a common and crucial step in many synthetic routes to thieno[2,3-b]indoles. nih.gov This step often serves as the final aromatization of a previously formed dihydrothieno[2,3-b]indole intermediate. For instance, in the reactions involving MBH and RC adducts, the last step is an air oxidation that converts the dihydro intermediate into the stable, aromatic thieno[2,3-b]indole. acs.orgrsc.org
Similarly, when functionalized 2-benzoyl-8H-thieno[2,3-b]indoles are prepared from 1,3-dihydroindole-2-thiones, a subsequent oxidative cyclization can be employed. researchgate.net The mechanism can involve a thio-enolization of an intermediate followed by an intramolecular 5-exo-tet cyclization and subsequent air oxidation to furnish the final product. acs.orgrsc.org These oxidative steps are often spontaneous in the presence of air or can be facilitated by specific oxidizing agents, representing a key driving force for the formation of the stable aromatic ring system. rsc.org
Preparation of Thiopyrano[2,3-b]indole and Benzothiopyrano[2,3-b]indole Skeletons
The fusion of a thiopyran or benzothiopyran ring to the indole core results in the formation of thiopyrano[2,3-b]indole and benzothiopyrano[2,3-b]indole skeletons, respectively. These heterocyclic systems are of interest due to their structural complexity and potential biological activities. The reactivity of 1,3-dihydroindole-2-thiones, including the 5-chloro substituted analogue, provides a direct route to these scaffolds through cycloaddition reactions.
Cyclization with Dienophiles
The synthesis of benzothiopyrano[2,3-b]indoles can be effectively achieved through the cyclization of 1,3-dihydroindole-2-thiones with various dienophiles. researchgate.net In this process, the 1,3-dihydroindole-2-thione acts as a sulfur-containing dienophile precursor. The reaction is typically mediated by a base, such as piperidine, which facilitates the condensation of the indole-2-thione with an aromatic aldehyde to form a 3-aryliden-1,3-dihydroindole-2-thione intermediate. This intermediate then undergoes a cycloaddition reaction with a suitable dienophile.
For instance, the reaction of (3E)/(3Z)-1,3-dihydro-3-[[4-(1-methylethyl)phenyl]methylene]-2H-indole-2-thione with 4,5-di(methoxy)benzyne, a potent dienophile, leads to the formation of 3,4-dimethoxy-11-[4-(1-methylethyl)phenyl] researchgate.netbenzothiopyrano[2,3-b]indole. researchgate.net This transformation underscores the utility of the exocyclic double bond at the C-3 position in facilitating the annulation of the benzothiopyran ring. The general reaction scheme involves the in situ generation of a reactive diene or equivalent from the 3-aryliden-1,3-dihydroindole-2-thione, which then participates in a Diels-Alder type reaction with the dienophile.
| Reactant 1 | Reactant 2 (Dienophile) | Product | Reference |
| (3E)/(3Z)-1,3-dihydro-3-[[4-(1-methylethyl)phenyl]methylene]-2H-indole-2-thione | 4,5-di(methoxy)benzyne | 3,4-dimethoxy-11-[4-(1-methylethyl)phenyl] researchgate.netbenzothiopyrano[2,3-b]indole | researchgate.net |
Domino Knoevenagel-Hetero-Diels-Alder Reactions
A powerful strategy for the synthesis of complex heterocyclic systems is the domino Knoevenagel-hetero-Diels-Alder reaction. iupac.org This one-pot, multi-component reaction allows for the rapid construction of polycyclic frameworks with high atom economy. rsc.org The general principle involves the Knoevenagel condensation of an aldehyde with a 1,3-dicarbonyl compound or a heteroanalog, catalyzed by a weak base, to generate a reactive 1-oxa-1,3-butadiene intermediate. This intermediate can then undergo an intramolecular or intermolecular hetero-Diels-Alder reaction with a dienophile, such as an enol ether or an alkene, to yield dihydropyran derivatives. iupac.org
While direct examples involving this compound are not extensively documented in this specific domino reaction, the underlying principles can be applied. The carbonyl group at the C-2 position of the corresponding 5-chloro-1,3-dihydroindol-2-one (5-chloroisatin) can participate in Knoevenagel-type condensations. Subsequent transformation of the carbonyl to a thiocarbonyl would offer a pathway to sulfur-containing dienes for hetero-Diels-Alder reactions. This approach has been successfully employed in the synthesis of various alkaloids, demonstrating its versatility. iupac.org The reaction conditions typically involve a catalyst such as ethylenediamine (B42938) diacetate (EDDA) or piperidinium (B107235) acetate. iupac.org
[3+2] Cycloaddition Reactions
[3+2] cycloaddition reactions represent a valuable tool for the construction of five-membered rings. In the context of indole chemistry, dearomative (3+2) cycloaddition reactions of 3-substituted indoles with α-haloketones have been developed to afford highly functionalized cyclopenta- or cyclohexa-fused indoline (B122111) compounds. nih.gov This methodology provides a route to complex molecular architectures that are present in numerous natural products. nih.gov
The reaction proceeds with significant regiochemical control, leading to the formation of a new five-membered ring fused to the indole core. nih.gov While the specific application of this reaction to this compound is not explicitly detailed, the reactivity of the indole scaffold suggests its potential as a partner in such cycloadditions. The electron-withdrawing nature of the chloro substituent at the C-5 position and the thione group at C-2 would influence the electronic properties of the indole system and, consequently, its reactivity in cycloaddition reactions.
Derivatization and Functional Group Interconversions
The chemical modification of the this compound scaffold is crucial for the development of new compounds with tailored properties. Derivatization can be achieved at various positions, most notably at the C-3 position and the nitrogen atom of the indole ring.
Functionalization at the C-3 Position (e.g., methylene (B1212753) derivatives)
The C-3 position of the indole-2-thione core is a key site for functionalization. The active methylene group at this position can be readily derivatized to introduce a variety of substituents. For instance, Knoevenagel condensation of 5-chloro-1,3-dihydroindol-2-one (the oxygen analog of the target compound) with aldehydes or ketones can introduce a methylene bridge, which can be a precursor for further transformations. nih.govnih.gov
In a related context, the C-3 functionalization of chromones has been achieved through transition metal-catalyzed reactions, where the C-3 position, being electron-rich, undergoes electrophilic coupling. nih.gov A similar principle can be envisioned for this compound, where the C-3 position can react with suitable electrophiles. The synthesis of various derivatives of 5-chloroisatin (B99725) has been reported, which involves reactions at the C-3 position, highlighting the versatility of this site for chemical modification. researchgate.net
| Starting Material | Reagent | Product Type | Reference |
| 5-chloro-3-formyl indole-2-carboxylate | Amines, then NaBH4 | C-3 substituted secondary amines | nih.gov |
| N-Boc-5-chloro-3-formyl-indole | CH3OCH2P+(C6H5)3Cl- | C-3 substituted methoxyvinyl indole | nih.gov |
N-Substitution Reactions of Indole-2-thiones
The nitrogen atom of the indole ring in this compound is another prime location for functionalization. N-substitution reactions allow for the introduction of a wide range of alkyl or aryl groups, which can significantly modulate the physicochemical and biological properties of the molecule.
N-alkylation of 5-chloroisatin, a closely related precursor, has been successfully carried out using various alkyl halides under phase transfer catalysis (PTC) conditions. researchgate.net This method, often employing potassium carbonate as a base and tetra-n-butylammonium bromide (TBAB) as the phase transfer catalyst in a solvent like N,N-dimethylformamide (DMF), provides a high-yielding route to N-alkylated products. researchgate.net For example, the reaction of 5-chloroisatin with propargyl bromide under these conditions yields 5-chloro-1-(prop-2-ynyl)indoline-2,3-dione. researchgate.net Similar N-alkylation strategies are applicable to this compound, enabling the synthesis of a diverse library of N-substituted derivatives.
| Starting Material | Alkylating Agent | Catalyst System | Product | Reference |
| 5-Chloroisatin | Propargyl bromide | K2CO3, TBAB in DMF | 5-chloro-1-(prop-2-ynyl)indoline-2,3-dione | researchgate.net |
| 5-Chloroisatin | Various alkyl halides | K2CO3, TBAB in DMF | N-alkyl-5-chloroisatins | researchgate.net |
Based on a comprehensive review of available scientific literature, there is currently no specific information regarding the chemical reactivity and transformation pathways of This compound for the outlined subsections.
Detailed research findings concerning the reaction of This compound with electrophiles such as oxalyl chloride, or its engagement in transition-metal-free photocatalytic reductions and subsequent catalytic photoreduction applications, have not been reported in the accessible chemical literature.
While research exists on the reactivity of the related precursor, 5-chloroisatin, and general photocatalytic methods for other indole derivatives, this information does not directly address the specified transformation pathways for This compound . Therefore, an article adhering to the strict outline and content requirements cannot be generated at this time.
Structure Reactivity Relationships in 5 Chloro 1,3 Dihydroindole 2 Thione Derivatives
Influence of Halogen Substituents on Chemical Behavior and Reactivity
The introduction of a halogen substituent, such as the chloro group at the 5-position of the indoline-2-thione (B1305242) core, significantly influences the electronic properties and, consequently, the reactivity of the molecule. Halogens are electron-withdrawing groups, which can affect the nucleophilicity and acidity of various positions on the heterocyclic ring system.
However, the halogen's presence is crucial in other contexts. For example, in the synthesis of certain indole (B1671886) derivatives, a chloro substituent is a key feature of the starting material, which then directs subsequent reactions. mdpi.comnih.gov The chloro group can influence the regioselectivity of reactions and the stability of intermediates. For instance, in the dearomatization of 2,3-disubstituted indoles, a dehydrochlorination step involving a chloro-substituent was proposed as part of the reaction mechanism. nih.gov The electron-withdrawing nature of the chlorine atom can make the C3 proton of the indoline-2-thione more acidic, facilitating its removal by a base to generate a key anionic intermediate for subsequent reactions. acs.org
The following table summarizes the synthesis of various substituted thieno[2,3-b]indoles from the corresponding indoline-2-thiones, illustrating the tolerance of different substituents, including halogens.
Table based on data for the synthesis of thieno[2,3-b]indoles, demonstrating the effect of substituents on yield. nih.gov
Comparative Reactivity of Thione (-C=S) versus Thiol (-C-SH) Functionality
Indoline-2-thione exists in a tautomeric equilibrium with its thiol form, 2-mercapto-1H-indole. This thione-thiol tautomerism is a fundamental aspect of its reactivity. jocpr.com The dominant form in solution and the solid state is typically the thione. jocpr.comresearchgate.net This preference is significant because the two forms exhibit different reactivity patterns.
The thione form (-C=S) contains a nucleophilic sulfur atom and an electrophilic carbon atom. The C3 position of the indoline (B122111) ring is also nucleophilic.
The thiol form (-C-SH) possesses a nucleophilic sulfur atom in the thiol group and introduces aromaticity to the five-membered ring, which alters the reactivity of the entire indole system.
Indoline-2-thione is recognized as a versatile binucleophilic synthon, capable of reacting at multiple sites. nih.govacs.org In many base-mediated reactions, the proton at the C-3 position is abstracted, and the resulting anion undergoes a Michael addition. acs.org Subsequently, the sulfur atom participates in a cyclization step. This dual reactivity is exploited in the synthesis of various fused heterocyclic systems. For example, in the base-mediated [3 + 2]-annulation reaction to form thieno[2,3-b]indoles, the reaction proceeds through the generation of an anion at the C-3 position of the indoline-2-thione, which then attacks an electrophile. nih.gov
The thione-thiol equilibrium can be influenced by factors such as pH. In the presence of a base, the thiol form can be favored through deprotonation to form a thiolate anion. jocpr.com Studies on other heterocyclic thiones have shown that while the thione form is generally more stable, the thiol form can be detected and its concentration can be increased by changing solvent conditions or pH. jocpr.com For instance, in HPLC analysis of related triazole-thiones, two peaks corresponding to the thione and thiol tautomers were observed, with the thione being the major component. jocpr.com
Stereoselectivity in Syntheses of Indoline-2-thione Derivatives
Achieving stereoselectivity in the synthesis of derivatives from indoline-2-thiones is a significant area of research, particularly for creating chiral molecules with potential biological activity. The construction of a stereocenter, especially an all-carbon quaternary center at the C-3 position, is a synthetic challenge that has been addressed using various catalytic methods. rsc.org
One approach involves the use of N-heterocyclic carbenes (NHCs) as catalysts. A catalytic method has been developed for the synthesis of 3,3-disubstituted indoline-2-thiones, which creates an all-carbon quaternary center at the C-3 position. rsc.org
Another strategy is the catalytic asymmetric dearomatization (CADA) of indole derivatives. This method allows for the switchable and divergent synthesis of chiral indolenines and fused indolines in high yields and with excellent enantioselectivities. nih.gov The stereochemical outcome of these reactions is often controlled by a chiral catalyst, such as a chiral phosphoric acid, which orchestrates the approach of the electrophile to the indole nucleus. nih.gov The absolute configuration of the newly formed chiral centers can be determined by methods like X-ray analysis. nih.gov
Furthermore, kinetic resolution provides a powerful method for obtaining enantiomerically enriched indoline derivatives. This technique has been applied to 2-arylindolines, where treatment with n-butyllithium and a chiral ligand like sparteine (B1682161) allows for the separation of enantiomers. whiterose.ac.uk The unreacted starting material and the 2,2-disubstituted product can be isolated with high enantiomeric ratios. whiterose.ac.uk
The following table presents data on the stereoselective synthesis of (Z)‐3‐((arylamino)methylene)indoline‐2‐thiones, highlighting the high degree of stereoselectivity achieved.
Table based on data for the stereoselective synthesis of (Z)‐3‐((arylamino)methylene)indoline‐2‐thiones. researchgate.net
Spectroscopic and Advanced Structural Characterization of 5 Chloro 1,3 Dihydroindole 2 Thione Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, APT, DEPT, HSQC, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including 5-Chloro-1,3-dihydroindole-2-thione and its derivatives. By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), detailed information about the molecular structure can be obtained.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of related 5-chloroindole (B142107) compounds, the aromatic protons typically appear as multiplets in the downfield region, generally between δ 7.0 and 8.0 ppm. The specific splitting patterns and coupling constants (J values) are dictated by the relative positions of the protons on the benzene (B151609) ring. For instance, in 5-chloroindole, the proton at position 4 (H-4) often appears as a doublet, while the protons at positions 6 and 7 (H-6 and H-7) may present as a doublet of doublets and a doublet, respectively. The proton attached to the nitrogen atom (N-H) of the indole (B1671886) ring typically gives rise to a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For a 5-chloroindole scaffold, distinct signals are expected for each of the eight carbon atoms. The carbon atom bearing the chlorine (C-5) will have a chemical shift influenced by the electronegativity of the halogen. The two carbons of the pyrrole (B145914) ring (C-2 and C-3) will have characteristic chemical shifts, with the C-2 carbon typically appearing further downfield. The thione carbon (C=S) in this compound is expected to have a significantly downfield chemical shift, often exceeding 180 ppm, which is a characteristic feature of thiocarbonyl groups. mdpi.com
Advanced NMR Techniques: To unambiguously assign all proton and carbon signals, a combination of two-dimensional (2D) NMR experiments is often employed.
APT (Attached Proton Test) and DEPT (Distortionless Enhancement by Polarization Transfer): These experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of protonated carbons.
A comprehensive analysis of these NMR data allows for a complete and unambiguous structural elucidation of this compound.
Table 1: Representative NMR Data for Related 5-Chloroindole Structures
| Technique | Observed Chemical Shifts (ppm) and Coupling Constants (Hz) | Reference |
|---|---|---|
| ¹H NMR | Aromatic protons typically resonate between 7.0-8.0 ppm. For 5-chloroindole, characteristic signals are observed for H-4, H-6, and H-7. The N-H proton appears as a broad singlet. | chemicalbook.com |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides key diagnostic peaks that confirm its structural features.
The most characteristic absorption band for this compound is that of the thione (C=S) group . The C=S stretching vibration typically appears in the region of 1250-1020 cm⁻¹. The exact position can be influenced by the surrounding molecular structure and any intermolecular interactions.
Another important feature is the N-H stretching vibration of the indole ring. This typically appears as a sharp to moderately broad peak in the region of 3400-3300 cm⁻¹. The position and shape of this peak can be affected by hydrogen bonding.
The aromatic C-H stretching vibrations are expected to be observed just above 3000 cm⁻¹. The aromatic C=C stretching vibrations give rise to a series of sharp absorptions in the 1600-1450 cm⁻¹ region. The pattern of these peaks can sometimes provide information about the substitution pattern of the benzene ring.
The C-Cl stretching vibration for the chloro-substituent on the aromatic ring typically appears in the fingerprint region, generally between 800 and 600 cm⁻¹.
Table 2: Key IR Absorption Bands for this compound and Related Compounds
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |
|---|---|---|
| N-H Stretch | 3400 - 3300 | hilarispublisher.com |
| Aromatic C-H Stretch | > 3000 | researchgate.net |
| C=C Stretch (Aromatic) | 1600 - 1450 | researchgate.net |
| C=S Stretch (Thione) | 1250 - 1020 | imp.kiev.ua |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., EI-MS, HRESI-MS)
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and investigating the fragmentation patterns of compounds. For this compound, both low-resolution and high-resolution mass spectrometry provide valuable information.
Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The resulting mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₈H₆ClNS). Due to the presence of the chlorine atom, a characteristic isotopic pattern will be observed for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. nih.gov The fragmentation pattern can provide clues about the structure. Common fragmentation pathways for related indole derivatives may involve the loss of small molecules like HCN or the cleavage of the pyrrole ring.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS): HRESI-MS provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental composition of the molecule. This is a powerful tool for confirming the molecular formula of this compound and distinguishing it from other compounds with the same nominal mass. The high accuracy of HRESI-MS is crucial for the unambiguous identification of novel compounds. mdpi.com
Table 3: Expected Mass Spectrometric Data for this compound
| Technique | Expected Observation | Reference |
|---|---|---|
| EI-MS | Molecular ion peak (M⁺) with a characteristic M+2 isotopic peak for chlorine. | nih.gov |
X-ray Crystallography for Solid-State Molecular Architecture (for related structures)
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself may not be readily available in the public domain, analysis of related structures, such as derivatives of isatin (B1672199) (1H-indole-2,3-dione), provides significant insight into the likely solid-state architecture. auremn.orgproquest.com
Studies on substituted isatins have revealed that the indole ring system is essentially planar. The substituents at the 5-position, such as a chlorine atom, will lie in this plane. The conformation of substituents at other positions can vary. For instance, in some isatin derivatives, both S-cis and S-trans conformers have been observed in the solid state. auremn.org
The crystal packing of these molecules is often governed by intermolecular interactions such as hydrogen bonding (e.g., involving the N-H group) and π-π stacking of the aromatic rings. proquest.com In the case of this compound, the thione group could also participate in hydrogen bonding as a hydrogen bond acceptor. The presence of the chlorine atom can lead to halogen bonding interactions, which can further influence the crystal packing. The determination of the crystal structure of this compound would provide precise bond lengths, bond angles, and details of the intermolecular forces that dictate its solid-state properties.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 5-chloroindole |
Theoretical and Computational Studies of 5 Chloro 1,3 Dihydroindole 2 Thione Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 5-Chloro-1,3-dihydroindole-2-thione. These calculations provide insights into molecular orbital energies, charge distribution, and various reactivity descriptors.
The electronic structure of the parent indoline-2-thione (B1305242) is characterized by the interplay between the benzene (B151609) ring, the pyrrole-like ring, and the thione group. The introduction of a chlorine atom at the 5-position significantly modulates this electronic landscape. Chlorine is an electron-withdrawing group via induction and a weak deactivating group in electrophilic aromatic substitution. DFT calculations on similarly substituted indoles have shown that electron-withdrawing groups at the 5-position influence the spin density distribution in the corresponding radical cations, which can, in turn, affect their subsequent reactions. rsc.org
The reactivity of this compound can be understood by examining its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For indole (B1671886) systems, the HOMO is generally delocalized over the indole ring, while the LUMO is also distributed across the aromatic system. The presence of the thione group introduces a C=S bond which can also participate in frontier orbital interactions.
Table 1: Calculated Electronic Properties of Indole Isomers (Illustrative)
| Property | Indole | Isoindole | Indolizine |
| HOMO (eV) | -2.75 | -5.2 | -5.34 |
| LUMO (eV) | -0.13 | -0.9 | -1.04 |
| HOMO-LUMO Gap (eV) | 2.62 | 4.3 | 4.3 |
| Hardness (η) | -1.31 | -2.15 | -2.17 |
| Electronegativity (χ) | 1.44 | 3.05 | 3.19 |
| Data adapted from DFT calculations on indole isomers. researchgate.net This table is illustrative of the types of parameters obtained from quantum chemical calculations. |
Prediction of Reaction Pathways and Mechanisms
Computational chemistry provides a framework for predicting the most likely pathways for chemical reactions and elucidating their mechanisms. For this compound, several reaction types can be envisaged. The indoline-2-thione scaffold is recognized as a versatile binucleophilic synthon. acs.org The nitrogen atom and the exocyclic sulfur atom are both potential nucleophilic centers. Furthermore, the C3 position of the indoline (B122111) ring can be deprotonated to generate a nucleophile.
A plausible reaction mechanism for the alkylation of this compound would likely proceed via nucleophilic attack from either the nitrogen or the sulfur atom, with the regioselectivity being dependent on the electrophile and the reaction conditions (e.g., hard vs. soft electrophiles). Computational modeling of the transition states for both N-alkylation and S-alkylation would reveal the activation energy barriers for each pathway, thus predicting the major product.
Furthermore, oxidative cross-dehydrogenative coupling reactions, which have been studied for related indole derivatives, could also be a potential transformation for this compound. nih.gov Quantum chemical analysis of the mechanistic steps of such reactions can determine their thermodynamic feasibility, for instance, by calculating the Gibbs free energy change for each step. nih.gov
Analysis of Aromaticity and Bond Localization
Aromaticity is a key concept in understanding the stability and reactivity of cyclic conjugated systems. While the benzene portion of the this compound molecule is clearly aromatic, the degree of aromaticity of the five-membered ring and the molecule as a whole is a more complex question. The dihydroindole core means the five-membered ring is not inherently aromatic in the same way as the pyrrole (B145914) ring in indole. However, the presence of the endocyclic nitrogen and the exocyclic thione group can lead to delocalization of electrons.
Computational methods provide quantitative measures of aromaticity. One of the most common methods is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of a ring. masterorganicchemistry.com A negative NICS value is indicative of aromaticity, while a positive value suggests anti-aromaticity. Another method is the analysis of bond length alternation; a more aromatic system will show less bond length alternation.
Investigation of Intermolecular Interactions (if relevant to reactivity)
Intermolecular interactions play a crucial role in the solid-state structure of molecules and can influence their reactivity, particularly in the condensed phase. For this compound, several types of intermolecular interactions are possible, including hydrogen bonding, halogen bonding, and π-π stacking.
The N-H group of the indoline ring is a potential hydrogen bond donor, and the thione sulfur atom can act as a hydrogen bond acceptor. Quantum chemical studies on hydrogen-bonded complexes of indole with various ketones have demonstrated the utility of methods like Quantum Theory of Atoms in Molecules (QTAIM) to characterize these interactions. nih.gov Similar calculations for this compound could predict the strength and geometry of N-H···S=C hydrogen bonds, which could form dimers or polymeric chains in the solid state.
The chlorine atom at the 5-position introduces the possibility of halogen bonding, where the chlorine atom acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic site on an adjacent molecule.
Furthermore, the planar aromatic ring system allows for π-π stacking interactions between molecules. The specific geometry and strength of these interactions can be modeled computationally. Understanding these intermolecular forces is important as they can influence crystal packing, solubility, and even the accessibility of reactive sites in the solid state.
Role of 5 Chloro 1,3 Dihydroindole 2 Thione As a Building Block in Complex Chemical Synthesis
Enabling Access to Polycyclic Indole-Annulated Heterocycles
The indole (B1671886) scaffold is a ubiquitous motif in a vast array of biologically active natural products and pharmaceutical agents. The fusion of additional heterocyclic rings to the indole core often leads to compounds with enhanced or novel pharmacological properties. 5-Chloro-1,3-dihydroindole-2-thione serves as a key starting material for the synthesis of such polycyclic indole-annulated heterocycles.
The reactivity of the thioamide functionality within the 5-chloro-thiooxindole structure allows for a variety of cyclization strategies. For instance, reactions involving the sulfur atom can lead to the formation of thiazole-fused indoles, while reactions at the nitrogen and the adjacent methylene (B1212753) group can be exploited to construct fused pyrazoles, pyridines, or other heterocyclic rings. The presence of the chloro substituent on the benzene (B151609) ring also offers a handle for further functionalization or for influencing the regioselectivity of cyclization reactions.
While specific, comprehensively documented examples of using this compound to synthesize a broad range of polycyclic indole-annulated heterocycles are still emerging in the scientific literature, the fundamental reactivity of the thiooxindole core suggests a high potential for such applications.
Synthesis of Spirocyclic Systems (e.g., spiro[cyclohexanone-thiooxindoles])
Spirocyclic compounds, characterized by two rings sharing a single common atom, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can allow for precise interactions with biological targets. This compound is an excellent precursor for the synthesis of spiro-thiooxindoles, where the spiro center is at the C3 position of the indole ring.
The synthesis of spiro[cyclohexanone-thiooxindoles] from this compound would typically involve a reaction with a suitable six-membered ring precursor. One potential synthetic route could be an initial Knoevenagel condensation of the active methylene group at the C3 position with a cyclohexanone (B45756) derivative, followed by a subsequent intramolecular cyclization.
Although detailed experimental procedures specifically starting from this compound are not extensively reported, the general reactivity of thiooxindoles in forming spirocyclic structures is a well-established principle in organic synthesis. The chloro-substituent can influence the electronic properties of the molecule, potentially affecting reaction rates and yields.
Precursor for Advanced Organic Structures
Beyond the synthesis of fused and spirocyclic systems, this compound serves as a versatile precursor for a variety of other advanced organic structures. The thioamide moiety can be converted to other functional groups, opening up diverse synthetic pathways. For example, the thione can be transformed into its corresponding oxo-analogue, 5-chlorooxindole (B32874), or can be S-alkylated to introduce a variety of substituents.
Furthermore, the aromatic ring of this compound can undergo various electrophilic substitution reactions, allowing for the introduction of additional functional groups that can be further elaborated. The combination of the reactive lactam ring and the functionalizable aromatic ring makes this compound a powerful tool for the synthesis of highly substituted and complex indole-based molecules.
Concluding Remarks and Future Research Directions
Current Challenges and Opportunities in 5-Chloro-1,3-dihydroindole-2-thione Synthesis
The synthesis of this compound and its analogs presents both established methods and areas ripe for innovation. A common precursor for the synthesis of related indole (B1671886) derivatives is 5-chloro-1H-indole-2,3-dione (5-chloroisatin). nih.govresearchgate.net The conversion of the 2-oxo group to a 2-thione is a key transformation. Traditional methods for this thionation often involve reagents like Lawesson's reagent or phosphorus pentasulfide, which can present challenges in terms of reaction conditions, purification, and functional group tolerance.
A significant opportunity lies in the development of milder and more efficient thionation protocols. Catalyst-free approaches, such as the two-step thionation involving chlorination followed by reaction with a thionation reagent, have been explored for other heterocyclic systems and could be adapted for this compound. acs.org Furthermore, exploring flow chemistry and microwave-assisted synthesis could offer advantages in terms of reaction time, scalability, and safety.
Another challenge is the regioselective functionalization of the indole core. The presence of the chloro substituent and the thioamide moiety influences the reactivity of the aromatic ring and the nitrogen atom. Developing synthetic strategies that allow for precise modification at specific positions is crucial for creating a diverse library of derivatives. This includes exploring a wider range of N-alkylation and N-arylation reactions, potentially under phase transfer catalysis conditions. researchgate.net
The following table summarizes some of the key synthetic transformations related to the indole core, which could be applicable to the synthesis of this compound derivatives.
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide, Base (e.g., K2CO3), Phase Transfer Catalyst (e.g., TBAB) | N-substituted indoles |
| Reductive Amination | Amine, Reducing agent (e.g., NaBH4) | N-substituted aminomethyl indoles |
| Saponification | Base (e.g., LiOH) | Indole carboxylic acids |
| Cyclization | Intramolecular reaction | Fused heterocyclic systems |
This table is based on synthetic methods applied to similar indole-containing structures and represents potential pathways for the derivatization of this compound. mdpi.com
Emerging Reactivity Patterns and Underexplored Transformations
The thioamide functional group within this compound is a key driver of its reactivity, yet its full potential remains largely untapped. The thioamide can act as both a nucleophile and an electrophile, opening doors to a variety of chemical transformations.
One area of emerging interest is the exploration of this compound in multicomponent reactions (MCRs). MCRs offer a powerful tool for rapidly building molecular complexity from simple starting materials. mdpi.com The thioamide moiety could participate in reactions like the Biginelli or Hantzsch-type reactions, leading to the formation of complex heterocyclic systems. The development of new MCRs involving this compound would be a significant advancement.
The reactivity of the C-S bond in the thione moiety is another area that warrants further investigation. Desulfurization reactions could provide a route to the corresponding 2-unsubstituted or 2-alkylidene indoles. Conversely, reactions that leverage the sulfur atom, such as S-alkylation or oxidative coupling, could lead to novel dimeric structures or compounds with unique electronic properties.
Furthermore, the influence of the chlorine atom on the aromatic ring's reactivity in electrophilic and nucleophilic aromatic substitution reactions needs to be systematically studied. This understanding is crucial for the strategic design of more complex derivatives. The reactivity of related halo-substituted furanones, which exhibit a wide range of transformations including nucleophilic substitution and cross-coupling reactions, can serve as an inspiration for exploring similar reactivity in this compound. mdpi.comnih.gov
Potential for Novel Scaffolds via this compound Chemistry
The unique structural features of this compound make it an attractive starting material for the synthesis of novel and complex molecular scaffolds. The indole core is a privileged structure in medicinal chemistry, and the presence of the chloro and thione functionalities provides handles for diverse chemical modifications.
One promising avenue is the construction of fused heterocyclic systems. Intramolecular cyclization reactions involving functional groups introduced at the N-1 or C-3 positions could lead to the formation of tricyclic and tetracyclic ring systems. For instance, derivatization of the nitrogen with a propargyl group, followed by a cycloaddition reaction, has been shown to be an effective strategy for creating triazole-fused indoles from 5-chloroisatin (B99725). researchgate.net A similar approach with the thione derivative could yield novel sulfur-containing fused heterocycles.
The thioamide functionality can also be utilized to build spirocyclic systems. Reactions with bifunctional reagents could lead to the formation of spiro-thiazolidinones or other related heterocyclic moieties at the C-2 position. The synthesis of thiazolidinone derivatives through Knoevenagel condensation has been reported for other systems and could be a viable strategy. nih.gov
The development of these novel scaffolds is not merely a synthetic exercise. Many complex heterocyclic compounds derived from indole precursors have shown significant biological activities. nih.govnih.gov Therefore, the synthesis of new scaffolds based on this compound holds considerable potential for the discovery of new therapeutic agents.
Advances in Catalytic Methodologies Utilizing the Thione Moiety
The thione moiety in this compound presents a unique opportunity for the development of novel catalytic methodologies. The sulfur atom can act as a coordinating ligand for transition metals, potentially enabling the design of new catalysts for a variety of organic transformations.
Recent advancements in catalysis have highlighted the importance of developing catalysts with specific electronic and geometric properties. researchgate.net The thione group, with its soft sulfur donor atom, could be used to stabilize metal nanoparticles or single-atom catalysts, leading to highly active and selective catalytic systems. researchgate.net These catalysts could be employed in a range of reactions, including cross-coupling reactions, hydrogenations, and oxidations.
Furthermore, the thioamide functionality itself can participate in organocatalysis. Thiazolone derivatives, which share the thioamide motif, have been successfully used in asymmetric Michael additions and Mannich reactions. rsc.org This suggests that this compound and its derivatives could serve as organocatalysts or ligands in asymmetric synthesis, a field of immense importance in modern drug discovery. The development of heterogeneous catalysts, which offer advantages in terms of recovery and reuse, is another promising direction. mdpi.com
The exploration of these catalytic applications is still in its infancy. However, the potential for this compound to contribute to the development of new and efficient catalytic systems is a compelling reason for future research in this area. The broader context of advancements in catalyst technology, including the use of 3D nanomaterials and the development of low-cost catalysts for various applications, provides a fertile ground for innovation. mdpi.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-Chloro-1,3-dihydroindole-2-thione, and how can purity be ensured?
- Methodological Answer : A common approach involves multi-step organic synthesis, starting with halogenation and cyclization reactions. For example, coupling 5-chloroindole precursors with thiourea derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or PEG-400) can yield the thione product. Post-synthesis, purity is typically verified via thin-layer chromatography (TLC) using 70:30 ethyl acetate/hexane as the eluent, followed by recrystallization or column chromatography . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation .
Q. How should researchers characterize the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies should assess thermal, photolytic, and hydrolytic degradation. For instance, accelerated thermal stability tests can be conducted at 40°C–60°C under controlled humidity. Photostability is evaluated using ICH Q1B guidelines (exposure to UV/visible light). Analytical techniques like HPLC with UV detection (e.g., ≥95% purity thresholds) monitor degradation products, while Fourier-transform infrared (FTIR) spectroscopy tracks functional group changes .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR shifts or HRMS m/z values) be resolved when characterizing derivatives of this compound?
- Methodological Answer : Discrepancies in NMR data may arise from solvent effects, tautomerism, or impurities. To resolve these:
- Perform variable-temperature NMR to identify dynamic processes (e.g., keto-enol tautomerism).
- Use deuterated solvents with controlled pH to stabilize specific tautomeric forms.
- Cross-validate with alternative techniques like X-ray crystallography (if crystalline) or computational modeling (e.g., density functional theory (DFT) for predicting NMR chemical shifts) .
Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic or electrophilic substitution reactions?
- Methodological Answer : Molecular docking and DFT-based calculations can model reactive sites. Software like Molecular Operating Environment (MOE) or Gaussian can simulate electron density maps, frontier molecular orbitals (HOMO/LUMO), and Fukui indices to predict regioselectivity. Experimental validation via kinetic studies (e.g., monitoring reaction progress with LC-MS) is recommended to confirm computational findings .
Q. How can researchers design experiments to investigate the compound’s potential as a ligand in coordination chemistry?
- Methodological Answer :
- Step 1 : Screen for metal-binding affinity using UV-Vis titration (e.g., monitoring absorbance shifts upon addition of metal ions like Eu³⁺ or Cu²⁺).
- Step 2 : Characterize complexes via single-crystal X-ray diffraction or EXAFS (Extended X-ray Absorption Fine Structure) spectroscopy.
- Step 3 : Evaluate photophysical properties (e.g., luminescence quantum yield) for applications in materials science, referencing protocols from analogous indole-thione complexes .
Data Contradiction and Reproducibility
Q. What steps should be taken if synthetic yields of this compound vary significantly across laboratories?
- Methodological Answer :
- Troubleshooting Checklist :
- Statistical Analysis : Use Design of Experiments (DoE) to identify critical variables (e.g., temperature, solvent ratio) .
Application-Oriented Research
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?
- Methodological Answer :
- Antioxidant assays : DPPH radical scavenging or FRAP (Ferric Reducing Antioxidant Power) with IC₅₀ determination.
- Enzyme inhibition : Kinetic studies using fluorogenic substrates (e.g., for kinases or proteases).
- Reference protocols from indole-based bioactive compound studies, ensuring proper controls (e.g., vehicle-only and positive controls like ascorbic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
